molecular formula C54H105AlO9 B13827956 Aluminum hydroxystearate

Aluminum hydroxystearate

Cat. No.: B13827956
M. Wt: 925.4 g/mol
InChI Key: WBZOJFMJTUQVES-UHFFFAOYSA-K
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Description

Aluminum hydroxystearate (CAS 300-92-5), also known as hydroxyaluminum distearate, is an aluminum salt derived from hydroxystearic acid. Its molecular formula is $ \text{C}{36}\text{H}{71}\text{AlO}_5 $, consisting of a hydroxystearate anion complexed with aluminum . This compound is widely used in industrial and cosmetic applications due to its emulsifying, stabilizing, and thickening properties. Key applications include:

  • Lubricants and greases: Acts as a thickener and stabilizer in high-temperature formulations .
  • Cosmetics: Functions as an opacifier, viscosity modifier, and emollient in foundations and lip products .
  • Pharmaceuticals: Occasionally used in topical creams for its gelling capacity .

This compound is classified as a metal soap, characterized by its high melting point and insolubility in water.

Properties

Molecular Formula

C54H105AlO9

Molecular Weight

925.4 g/mol

IUPAC Name

bis(2-hydroxyoctadecanoyloxy)alumanyl 2-hydroxyoctadecanoate

InChI

InChI=1S/3C18H36O3.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h3*17,19H,2-16H2,1H3,(H,20,21);/q;;;+3/p-3

InChI Key

WBZOJFMJTUQVES-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O[Al](OC(=O)C(CCCCCCCCCCCCCCCC)O)OC(=O)C(CCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Aluminum Monostearate

Chemical Structure: $ \text{C}{18}\text{H}{35}\text{AlO}_3 $ (CAS 7047-84-9), a monostearate salt of aluminum . Applications:

  • Acts as a gelling agent in oils and ointments.
  • Stabilizes emulsions in topical pharmaceuticals and cosmetics.
    Key Differences :
  • Solubility: Unlike aluminum hydroxystearate, aluminum monostearate forms gels in non-polar solvents like mineral oil .
  • Functionality : Primarily used for viscosity control, whereas this compound excels in high-temperature stabilization .
    Safety : FDA-approved as an inactive ingredient in oral and topical formulations .

Lithium Hydroxystearate

Chemical Structure : $ \text{LiC}{18}\text{H}{35}\text{O}_3 $, a lithium salt of hydroxystearic acid.
Applications :

  • Common thickener in lithium-based greases for automotive and industrial use .
    Key Differences :
  • Water Absorption : Lithium hydroxystearate greases absorb ~10% water, whereas this compound-based formulations are less polar and more water-resistant .
  • Thermal Stability : Lithium greases outperform aluminum-based ones in high-load applications but degrade faster under extreme heat .

Polyoxyl 15 Hydroxystearate

Chemical Structure : A polyethylene glycol (PEG) ester of hydroxystearic acid, comprising ~70% lipophilic esters and 30% free PEG .
Applications :

  • Solubilizer in microemulsions for drug delivery (e.g., propofol formulations) .
    Key Differences :
  • Solubility: Highly soluble in 65–85% organic solvents (e.g., isopropanol, methanol), unlike this compound, which is insoluble in water and polar solvents .
  • Functionality: Non-ionic surfactant vs. This compound’s metal soap properties. Analytical methods for purity assessment (e.g., HPLC with BEH C18 columns) are critical for pharmaceutical-grade polyoxyl 15 hydroxystearate .

Ethylhexyl Hydroxystearate

Chemical Structure : An ester derivative of hydroxystearic acid ($ \text{C}{26}\text{H}{50}\text{O}_3 $).
Applications :

  • Emollient in cosmetics (e.g., Lancôme foundations, Giorgio Armani products) .
    Key Differences :
  • Chemical Class : Ester vs. aluminum salt. Ethylhexyl hydroxystearate enhances spreadability in cosmetics, while this compound provides texture stabilization .

Methyl Hydroxystearate Derivatives

Examples : Methyl 10-(R)-hydroxystearate (CAS N/A), synthesized from sewage scum .
Applications :

  • Precursor for bio-lubricants and cosmetics-grade hydroxystearic acid .
    Key Differences :
  • Synthesis : Produced via enzymatic or chemical transesterification, unlike this compound’s direct salt formation .
  • Purity : High enantiomeric excess (>92% R-isomer) makes it valuable for specialized formulations .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Chemical Formula CAS Number Key Applications Solubility Profile
This compound $ \text{C}{36}\text{H}{71}\text{AlO}_5 $ 300-92-5 Lubricants, cosmetics Insoluble in water
Aluminum Monostearate $ \text{C}{18}\text{H}{35}\text{AlO}_3 $ 7047-84-9 Pharmaceutical gels Gelates in oils
Lithium Hydroxystearate $ \text{LiC}{18}\text{H}{35}\text{O}_3 $ N/A High-temperature greases Moderate water absorption
Polyoxyl 15 Hydroxystearate PEG-15 hydroxystearate N/A Drug delivery systems Soluble in IPA, MeOH

Research Findings and Regulatory Notes

  • Analytical Methods : Polyoxyl 15 hydroxystearate requires rigorous HPLC validation (linearity R² >0.99, recovery 98–100%) for pharmaceutical use , whereas this compound is assessed via safety and compatibility tests in industrial settings .
  • Synthetic Innovations: Methyl hydroxystearate derivatives from sewage scum offer sustainable alternatives to plant-based hydroxystearic acid, reducing reliance on edible oils .
  • Regulatory Status: this compound is restricted to industrial uses in some regions due to inhalation risks, while aluminum monostearate is FDA-approved for topical products .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Aluminum hydroxystearate in laboratory settings?

  • Methodological Answer : this compound is typically characterized using a combination of physicochemical methods. Key techniques include:

  • Melting Point Analysis : Reported as 155°C (differential scanning calorimetry or capillary method) .
  • Solubility Profiling : Less soluble in nonpolar solvents (e.g., hexane) compared to polar solvents (e.g., ethanol) .
  • Spectroscopic Methods : Fourier-transform infrared (FTIR) spectroscopy to identify hydroxyl (-OH) and carboxylate (-COO⁻) functional groups. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) for structural elucidation, as demonstrated in methyl hydroxystearate synthesis studies .
  • Elemental Analysis : Confirmation of aluminum content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary research applications of this compound in material science?

  • Methodological Answer :

  • Waterproofing Agents : Investigated for enhancing water resistance in leather and cement composites by forming hydrophobic coatings .
  • Lubricant Additives : Studied in polymer processing due to its thermal stability (up to 155°C) and compatibility with plastics .
  • Paints and Inks : Explored as rheology modifiers to control viscosity and pigment dispersion .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

  • Methodological Answer :

  • Experimental Design : A three-level, four-factor Box-Behnken design can evaluate the effects of methanol volume, catalyst type (e.g., AlCl3_3·6H2_2O vs. HCl), temperature, and reaction time on yield .
  • Key Parameters :
FactorRange StudiedOptimal Condition
Methanol (mL/g)10–3020
Catalyst concentration1–5 wt%3 wt% AlCl3_3·6H2_2O
Temperature (°C)60–10080
Reaction time (h)2–64
  • Outcome : Complete conversion of methyl estolides to hydroxystearate derivatives with >92% enantiomeric excess (ee) achieved under optimized conditions .

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer :

  • Contradictions : Discrepancies in solubility profiles (e.g., polar vs. nonpolar solvents) may arise from variations in crystallinity or impurities.
  • Resolution Strategies :
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns to infer purity .
  • Dynamic Light Scattering (DLS) : Measure particle size distribution in solvent suspensions.
  • Controlled Replication : Standardize solvent grades and drying protocols (e.g., lyophilization vs. vacuum drying) .

Q. What role does this compound play in enhancing colloidal stability in lipid-based drug delivery systems?

  • Methodological Answer :

  • Mechanism : Acts as a nonionic surfactant (HLB ~15) to stabilize lipid nanocapsules (LNCs) by reducing interfacial tension. Critical micelle concentration (CMC) and surface excess concentration (ΓmaxΓ_{max}) are key metrics .
  • Case Study : In LNC formulations, 0.77 g of polyoxyl 15 hydroxystearate (a derivative) achieved stable emulsions with triglycerides, validated via surface tension measurements (γ=3235mN/m\gamma = 32–35 \, \text{mN/m}) .

Data Contradiction and Validation

Q. How do researchers validate the purity of this compound in synthetic batches?

  • Methodological Answer :

  • Chromatographic Methods : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual stearic acid or polyethylene glycols .
  • X-ray Diffraction (XRD) : Compare crystallinity patterns with reference standards (CAS 637-12-7) .
  • Reproducibility : Adhere to USP guidelines for impurity thresholds (<0.1% free aluminum hydroxide) .

Application-Specific Methodologies

Q. What protocols ensure the safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Safety Data : Use fume hoods for powder handling to avoid inhalation (GHS hazard class: non-classified) .
  • First-Aid Measures : Immediate rinsing with water for eye/skin contact; consult safety data sheets (SDS) for emergency protocols .

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